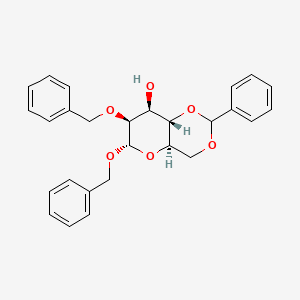

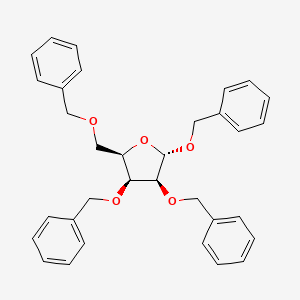

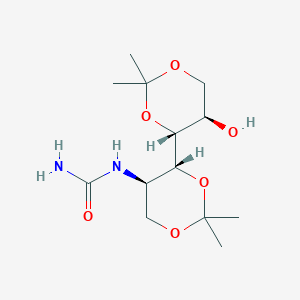

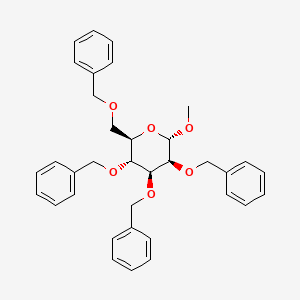

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside” is a highly esteemed compound extensively employed across the biomedical sector . It assumes paramount importance as a fundamental constituent in the assembly of glycoconjugates owing to its meticulous chemical configuration and inherent characteristics .

Synthesis Analysis

The synthesis of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” involves manipulating only one type of a protecting group for a given substrate . The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride .

Molecular Structure Analysis

The molecular formula of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is C35H38O6 . It has an average mass of 554.673 Da and a monoisotopic mass of 554.266846 Da .

Chemical Reactions Analysis

The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride . This order is a correction of that previously reported .

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” has a density of 1.187g/cm3 . Its boiling point is 656.857ºC at 760 mmHg . The compound has a flash point of 247.964ºC .

Applications De Recherche Scientifique

Glycosylation Reactions

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside: is primarily used in glycosylation reactions, which are crucial for synthesizing complex carbohydrates . This process involves the attachment of a sugar molecule to another molecule, which can be another sugar, a protein, or a lipid. The compound serves as a glycosyl donor in the formation of glycosidic bonds, enabling the synthesis of diverse glycoconjugates.

Synthesis of Pharmaceutical Intermediates

The compound is an important intermediate in the synthesis of various pharmaceutical agents . Its protected form allows for selective deprotection and modification, which is essential for constructing the intricate molecular architecture of active pharmaceutical ingredients.

Carbohydrate-Based Drug Development

Due to its complex structure, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used in the development of carbohydrate-based drugs . These drugs play a significant role in targeting specific biological pathways and are used in the treatment of a wide range of diseases, including cancer and infectious diseases.

Research on Glycoconjugate Vaccines

This compound is utilized in the research and development of glycoconjugate vaccines . These vaccines work by linking a weak antigen to a strong antigen, thereby eliciting a more robust immune response. The compound’s ability to form stable glycosidic linkages is essential in this application.

Study of Carbohydrate-Protein Interactions

In biochemical research, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used to study carbohydrate-protein interactions . These interactions are fundamental to many biological processes, including cell signaling and immune response. The compound can be used to mimic the structure of natural carbohydrates in these interactions.

Material Science and Nanotechnology

The compound’s structural features make it suitable for applications in material science and nanotechnology . It can be used to modify surfaces or create carbohydrate-based materials with specific properties, such as biocompatibility or targeted drug delivery capabilities.

Mécanisme D'action

The mechanism of action of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is not explicitly mentioned in the search results. However, it is known that the compound plays a crucial role in the assembly of glycoconjugates .

Orientations Futures

The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates , it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)